Vitamin D4

Catalog No.
S620779
CAS No.
511-28-4
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin D4

CAS Number

511-28-4

Product Name

Vitamin D4

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1

InChI Key

DIPPFEXMRDPFBK-JPWDPSJFSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

The exact mass of the compound Vitamin D4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D4 and derivatives [ST0303]. However, this does not mean our product can be used or applied in the same or a similar way.

Vitamin D4 (22,23-Dihydroergocalciferol) is a naturally occurring, fungal-derived secosteroid synthesized via the UV irradiation of 22,23-dihydroergosterol. As an active Vitamin D Receptor (VDR) agonist, it shares structural similarities with Vitamin D2 and D3 but features a saturated C22-C23 bond and a specific methyl group at C24. In industrial and pharmaceutical research, Vitamin D4 is primarily procured as a specialized VDR ligand that uncouples targeted anti-proliferative and immunomodulatory activities from the severe hypercalcemic toxicity typically associated with mainstream Vitamin D therapies. Furthermore, its unique mass and retention characteristics make it a critical analytical standard for food science and sterol profiling, particularly in the accurate quantification of UV-irradiated fungal products [1].

Substituting Vitamin D3 (Cholecalciferol) or Vitamin D2 (Ergocalciferol) for Vitamin D4 fundamentally compromises both therapeutic research and analytical accuracy. In pharmacological applications, D3 and its active metabolites possess a high calcemic index; administering them at the supraphysiological doses required for oncology or autoimmune research reliably induces dose-limiting hypercalcemia and nephrocalcinosis [1]. Vitamin D4, conversely, exhibits a significantly shorter pharmacokinetic half-life and lower calcemic activity, permitting high-dose VDR activation without toxic calcium buildup. In analytical workflows, substituting D3 as an internal standard for fungal sterol analysis is a critical error: D4 naturally occurs in UV-irradiated mushrooms and co-elutes with D3 in standard HPLC-UV systems. Without procuring a pure Vitamin D4 reference standard to validate LC-MS/MS resolution, laboratories risk severe quantification errors due to peak overlap [2].

Accelerated Excretion and Reduced Hypercalcemic Risk

Vitamin D4 and its active metabolites demonstrate a tissue distribution comparable to Vitamin D3 but are characterized by a significantly shorter half-life and accelerated excretion rates. In vivo models indicate that while high-dose Vitamin D3 reliably induces toxic hypercalcemia and hypercalciuria, Vitamin D4 maintains VDR activation with a markedly lower calcemic index. This accelerated clearance prevents the cumulative calcium buildup that limits the therapeutic window of D3 [1].

Evidence DimensionCalcemic toxicity and pharmacokinetic half-life
Target Compound DataRapid excretion, shorter half-life, low risk of hypercalcemia at high doses
Comparator Or BaselineVitamin D3 (Prolonged half-life, high risk of grade 3/4 hypercalcemia at antiproliferative doses)
Quantified DifferenceD4 allows supraphysiological dosing with significantly lower calcemic index than D3
ConditionsIn vivo high-dose administration models

Procuring D4 is essential for drug discovery programs targeting cancer or secondary hyperparathyroidism where high-dose VDR activation is required without inducing dose-limiting hypercalcemia.

Prevention of Co-elution Errors in Sterol Quantification

In routine HPLC-UV analysis of fungal extracts, Vitamin D4 co-elutes exactly with Vitamin D3. When researchers erroneously use D3 as an internal standard without a pure D4 reference to verify resolution, the overlapping peaks cause massive overestimation of D3 or failure to detect D4. Procuring pure Vitamin D4 (CAS 511-28-4) is quantitatively necessary to develop alternate mobile phases or LC-MS/MS methods (e.g., monitoring m/z 470.4 for derivatized D4 vs m/z 456.4 for D3) that resolve these secosteroids [1].

Evidence DimensionChromatographic retention and mass-to-charge (m/z) resolution
Target Compound DataDerivatized D4 (m/z 470.4), requires alternate mobile phase or MS for resolution
Comparator Or BaselineVitamin D3 (m/z 456.4), co-elutes with D4 in standard HPLC
Quantified Difference14 Da mass difference (m/z 470.4 vs 456.4) enables MS resolution despite HPLC co-elution
ConditionsGC-MS / LC-MS/MS and HPLC-UV of fungal sterol extracts

Analytical labs must procure exact D4 standards to prevent false quantification in food science and pharmacognosy assays where D3 is traditionally used as an internal standard.

Synthesis of Low-Calcemic 1-Alpha-Hydroxylated Analogs

Vitamin D4 serves as the critical starting material for synthesizing 1-alpha-hydroxyvitamin D4 (1a-OH-D4), a potent therapeutic analog. Clinical and synthetic data show that 1a-OH-D4 effectively suppresses parathyroid hormone (PTH) levels (target range 130-240 pg/mL in renal patients) while exhibiting a fraction of the calcemic activity of 1a-OH-D3 or calcitriol. Procuring D4 rather than D2 or D3 is the only viable route to access the specific 22,23-dihydroergocalciferol backbone required for this class of low-toxicity drugs [1].

Evidence DimensionSynthetic precursor utility for PTH suppression drugs
Target Compound DataYields 1a-OH-D4 (low calcemic index, suppresses PTH effectively)
Comparator Or BaselineVitamin D3 (Yields 1a-OH-D3/calcitriol, high calcemic index)
Quantified DifferenceD4 derivatives achieve target PTH suppression (130-240 pg/mL) with significantly lower incidence of hypercalcemia
ConditionsSynthesis of active analogs for end-stage renal disease / secondary hyperparathyroidism

Pharmaceutical manufacturers must select D4 as a precursor to synthesize next-generation VDR agonists that avoid the patent and toxicity limitations of D3-derived compounds.

Development of Non-Calcemic VDR Agonists for Oncology

Vitamin D4 is the preferred backbone for synthesizing VDR ligands used in cancer research, as its rapid clearance and low calcemic index allow for the high, pulse-dosed administration required to inhibit tumor proliferation without causing fatal hypercalcemia [1].

Analytical Standards for Food Science and Pharmacognosy

Essential as a reference standard for LC-MS/MS and GC-MS workflows quantifying sterols in UV-irradiated mushrooms. It prevents the critical co-elution errors that occur when D3 is mistakenly used as an internal standard [2].

Synthesis of Therapeutics for Secondary Hyperparathyroidism

Procured as a direct precursor for 1-alpha-hydroxyvitamin D4 (1a-OH-D4), a drug formulated to suppress parathyroid hormone in end-stage renal disease patients while maintaining normal serum calcium levels [1].

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 Da

Monoisotopic Mass

398.354866087 Da

Heavy Atom Count

29

UNII

KN41X73N6C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

511-28-4

Wikipedia

22-Dihydroergocalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D4 and derivatives [ST0303]

Dates

Last modified: 08-15-2023

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